molecular formula C16H15NO4 B1331617 4-Benzyloxy-3-methoxy-beta-nitrostyrene CAS No. 63909-38-6

4-Benzyloxy-3-methoxy-beta-nitrostyrene

Cat. No.: B1331617
CAS No.: 63909-38-6
M. Wt: 285.29 g/mol
InChI Key: YDGNRJKNDGBMCL-MDZDMXLPSA-N
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Description

4-Benzyloxy-3-methoxy-beta-nitrostyrene is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-3-methoxy-beta-nitrostyrene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts . It also participates in the Michael reaction on carbapenam intermediates . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a Michael acceptor suggests its potential impact on cellular processes that involve nucleophilic addition reactions

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, including the Michael reaction, which involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds . This mechanism is crucial for its role in biochemical synthesis and research applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential factors to consider. The compound has a melting point of 122°C to 124°C, indicating its stability under standard laboratory conditions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its participation in biochemical reactions. The compound’s role as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts highlights its involvement in metabolic processes . Detailed studies on its metabolic flux and effects on metabolite levels are limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be transported across cell membranes and distributed within various cellular compartments

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell

Biological Activity

4-Benzyloxy-3-methoxy-beta-nitrostyrene (CAS No. 1860-56-6) is a synthetic compound belonging to the β-nitrostyrene family, characterized by its unique structural features, including a nitro group, benzyloxy group, and methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅N₃O₄. Its structure can be represented as follows:

Structure C6H5 O C6H4 C(NO2) C(OCH3)H\text{Structure }\quad \text{C}_6\text{H}_5\text{ O C}_6\text{H}_4\text{ C}(\text{NO}_2)\text{ C}(\text{OCH}_3)\text{H}

This configuration allows for diverse interactions with biological targets, influencing various cellular processes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For instance, studies indicate that similar β-nitrostyrenes can inhibit monoamine oxidase (MAO) isoforms, which are crucial in neurotransmitter metabolism .
  • Induction of Apoptosis : Research has demonstrated that β-nitrostyrenes can suppress cell proliferation and induce apoptosis in various cancer cell lines. This effect is often mediated through the activation of caspases, which are essential for the apoptotic process .

Anticancer Properties

This compound exhibits significant anticancer properties. Studies indicate that it can:

  • Inhibit Tumor Growth : The compound has been linked to reduced tumorigenesis in colorectal cancer models. Mechanistically, it appears to induce cell cycle arrest and promote apoptosis through reactive oxygen species (ROS)-mediated pathways and DNA damage .
  • Cytotoxicity Studies : In vitro assays have shown that this compound effectively reduces cell viability in various cancer types by modulating gene expression related to apoptosis and cell cycle regulation .

Interaction with Biomolecules

The compound's interaction with biomolecules includes:

  • Binding Studies : Interaction studies reveal that this compound can bind to target proteins, influencing biological pathways associated with cancer progression. Such binding often leads to the modulation of signaling pathways critical for cell survival and proliferation .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study synthesized derivatives of β-nitrostyrenes and evaluated their anticancer activities. Results indicated that these compounds could impair cell cycle progression in colorectal cancer cells through ROS-mediated mechanisms .
  • Mechanism Exploration :
    • Further investigations into the mechanism revealed that treatment with β-nitrostyrenes led to increased expression of cleaved caspases, indicating a shift towards apoptotic pathways in treated cells .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
3-Benzyloxy-4-methoxy-beta-nitrostyreneSimilar nitro and methoxy groupsDifferent substitution pattern
4-MethoxybenzaldehydeContains methoxy but lacks nitro groupAldehyde functional group
Benzyl nitroacetateNitro group attached to an acetateDifferent functional group context

Properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNRJKNDGBMCL-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-56-6
Record name trans-4-Benzyloxy-3-methoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyloxy-3-methoxy-beta-nitrostyrene
Reactant of Route 2
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